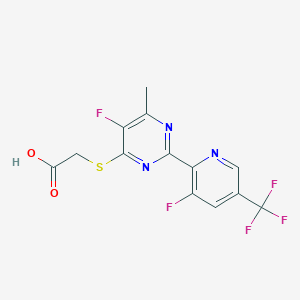
2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid
Descripción general
Descripción
The compound contains several interesting groups, including a pyrimidine ring, a pyridine ring, and multiple fluorine atoms. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The compound contains a pyrimidine ring and a pyridine ring, both of which are aromatic and contribute to the stability of the molecule. The presence of multiple fluorine atoms could also affect the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrimidine and pyridine rings, as well as the fluorine atoms. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple fluorine atoms could make the compound highly electronegative, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Agrochemicals
Synthesis and Application in Crop Protection: TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these compounds . For instance, fluazifop-butyl, a TFMP derivative, was the first to be introduced to the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceuticals
FDA-Approved Drug Development: Several TFMP derivatives have been utilized in the pharmaceutical industry. To date, five pharmaceutical products containing the TFMP moiety have been approved by the FDA, and many more are undergoing clinical trials . These compounds are valued for their potential in treating various diseases due to their enhanced stability and bioavailability .
Veterinary Medicine
Use in Veterinary Products: Similar to their use in human medicine, TFMP derivatives have found applications in veterinary products. Two veterinary products containing TFMP have been granted market approval, highlighting the versatility of this group in developing treatments for animals .
Organic Synthesis
Intermediate for Synthesis of Complex Molecules: The TFMP group serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for the creation of a wide range of compounds with potential applications in different scientific fields .
Material Science
Development of Functional Materials: Advancements in material science have been propelled by the development of fluorinated organic compounds. TFMP derivatives contribute to the creation of materials with unique properties, which can be applied in various technological advancements .
Catalysis
Influence on Catalytic Processes: The incorporation of fluorine into organic molecules can significantly impact catalytic processes. This has led to the exploration of TFMP derivatives in catalysis, where they can affect reaction rates and outcomes .
Electronics
Applications in Electronic Devices: Organofluorine chemistry, which includes TFMP derivatives, plays a crucial role in the electronics industry. The unique behaviors of fluorine-containing compounds are exploited in the development of electronic devices and components .
Environmental Science
Impact on Environmental Safety: Research into TFMP derivatives also extends to environmental science, where their stability and degradation patterns are studied to assess their environmental impact and ensure safety standards .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidin-4-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5N3O2S/c1-5-9(15)12(24-4-8(22)23)21-11(20-5)10-7(14)2-6(3-19-10)13(16,17)18/h2-3H,4H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBUCPMWTUMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)SCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





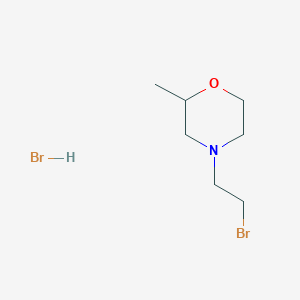
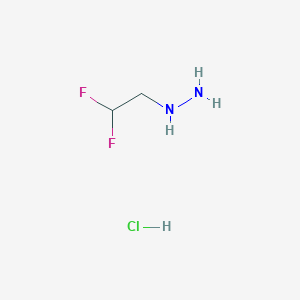
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1448490.png)


![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)
amine](/img/structure/B1448497.png)
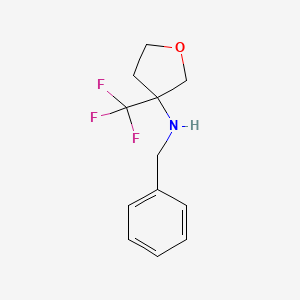
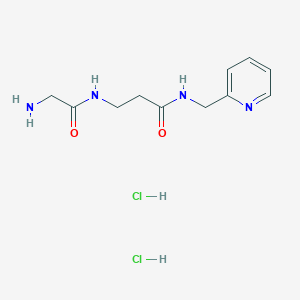

![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride](/img/structure/B1448504.png)
